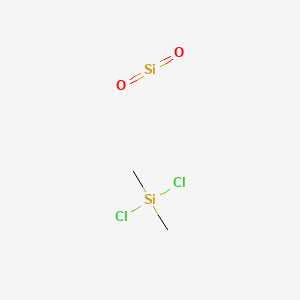
1-Ethyl-3-methylimidazolium tetrachloroaluminate
概要
説明
1-Ethyl-3-methylimidazolium tetrachloroaluminate is an ionic liquid composed of the 1-ethyl-3-methylimidazolium cation and the tetrachloroaluminate anion. This compound is known for its unique properties, such as low melting point and high thermal stability, making it a valuable material in various scientific and industrial applications .
作用機序
Target of Action
The primary target of 1-Ethyl-3-methylimidazolium tetrachloroaluminate is the electrochemical deposition of aluminum . This compound, also known as an ionic liquid, is used as an electrolyte with AlCl3 precursor in the electrodeposition process .
Mode of Action
This compound interacts with its target by facilitating the deposition of aluminum . When AlCl3 is added into the ionic liquid, it generates significant well-developed nucleation growth loops and new coupled reduction and oxidation peaks in cyclic voltammograms . These correspond to the aluminum deposition and dissolution, respectively .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrochemical process of aluminum deposition . The active species for aluminum deposition was found to be [Al2Cl7]− . This process is influenced by various factors such as the substrate materials, composition of the mixture (AlCl3-to-IL ratio), operating temperature, deposition current density, substrate pretreatment, stirring, and additives .
Pharmacokinetics
The reduction rate constants were found to be 118 × 10−5 cm s−1 and 337 × 10−4 cm s−1 at 30 °C and 110 °C, respectively .
Result of Action
The result of the action of this compound is the successful deposition of metallic aluminum film on glassy carbon electrodes through constant-potential cathodic reductions . This makes it a promising electrolyte directly used for aluminum deposition .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The ionic liquid exhibits a wide and stable electrochemical window from 3.2 to 2.3 V on a glassy carbon electrode when the temperature is increased from 30 °C to 110 °C . Other factors that can influence its action include the substrate materials, composition of the mixture (AlCl3-to-IL ratio), deposition current density, substrate pretreatment, stirring, and additives .
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium tetrachloroaluminate can be synthesized by reacting 1-ethyl-3-methylimidazolium chloride with aluminum chloride. The reaction typically takes place under an inert atmosphere to prevent moisture from interfering with the process. The reaction is exothermic and requires careful control of temperature and stoichiometry to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the same basic reaction but is carried out in larger reactors with automated control systems to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 1-Ethyl-3-methylimidazolium tetrachloroaluminate undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, typically involving reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrachloroaluminate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed:
Oxidation: Products typically include oxidized forms of the imidazolium cation.
Reduction: Reduced forms of the imidazolium cation are common products.
Substitution: The major products depend on the nucleophile used but often include substituted imidazolium compounds.
科学的研究の応用
1-Ethyl-3-methylimidazolium tetrachloroaluminate has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in enzyme stabilization and as a medium for biocatalysis.
Medicine: Research is ongoing into its use as a drug delivery vehicle and in the formulation of pharmaceuticals.
類似化合物との比較
- 1-Ethyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Methyl-3-ethylimidazolium chloride
- 1-(2-Methoxyethyl)-3-methylimidazolium chloride
Comparison: 1-Ethyl-3-methylimidazolium tetrachloroaluminate stands out due to its unique combination of low melting point and high thermal stability. Compared to its chloride counterparts, it offers better control over reaction conditions and improved yields in catalytic processes. Its ability to act as both a solvent and a catalyst makes it a versatile compound in various applications .
特性
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;tetrachloroalumanuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.Al.4ClH/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;;4*1H/q+1;+3;;;;/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYXEZMYUOVMPT-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11AlCl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80432-05-9 | |
| Record name | 1-Ethyl-3-methylimidazolium tetrachloroaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)







![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)




